4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde
CAS No.: 1197193-26-2
Cat. No.: VC0178704
Molecular Formula: C13H18N2O3S
Molecular Weight: 282.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197193-26-2 |
|---|---|
| Molecular Formula | C13H18N2O3S |
| Molecular Weight | 282.358 |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde |
| Standard InChI | InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChI Key | RGSLNJIEVKCBHC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C |
Introduction
Chemical Identity and Fundamental Properties
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is a structurally complex organic molecule identified by the CAS registry number 1197193-26-2. The compound belongs to the class of substituted benzaldehydes that incorporate both sulfur-containing functional groups and nitrogen heterocycles. Its molecular architecture features a benzene ring with three key substituents: an aldehyde group, a methylsulfonyl group, and a 4-methylpiperazinyl moiety arranged in a specific orientation .
The fundamental chemical and physical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1197193-26-2 |
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 282.358 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde |
| Physical State | Solid (at room temperature) |
| Appearance | Not specified in available literature |
The compound possesses moderately complex stereochemistry and structural attributes that contribute to its unique chemical behavior and potential applicability in synthetic organic chemistry .
Structural Identifiers and Nomenclature
For precise chemical identification and database referencing, multiple structural identifiers exist for this compound. These standardized identifiers ensure accurate representation across chemical literature and databases :
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 |
| Standard InChIKey | RGSLNJIEVKCBHC-UHFFFAOYSA-N |
| SMILES Notation | CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C |
| PubChem Compound ID | 53393410 |
| MFCD Number | MFCD13191596 |
Structural Characteristics and Molecular Architecture
The molecular structure of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde comprises several key functional groups arranged in a specific configuration on a benzene core. The compound features a benzaldehyde scaffold with a methylsulfonyl group at position 2 and a 4-methylpiperazinyl group at position 4 .
The arrangement of these functional groups creates a molecule with interesting electronic properties. The electron-withdrawing nature of the methylsulfonyl group (SO₂CH₃) contrasts with the electron-donating character of the piperazine nitrogen, creating an electronic push-pull system across the benzene ring. This electronic distribution influences the reactivity of the aldehyde group, potentially making it more susceptible to nucleophilic attack in certain chemical reactions.
The piperazine ring, being a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, contributes to the compound's basic character and potential for hydrogen bonding. The N-methyl substitution on one of the piperazine nitrogens increases the lipophilicity of the molecule compared to an unsubstituted piperazine, which may influence its membrane permeability and solubility characteristics .
Applications in Research and Development
4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde has several potential applications primarily centered around its use as a chemical intermediate or building block in synthetic organic chemistry and pharmaceutical development .
Pharmaceutical Intermediates
The compound's structure makes it a potentially valuable intermediate in the synthesis of pharmaceutical compounds. The presence of the piperazine ring is particularly noteworthy, as piperazine-containing molecules are widely found in pharmaceutically active compounds targeting various therapeutic areas. The methylsulfonyl group enhances the compound's solubility and may influence its reactivity and interaction with biological targets.
Piperazine derivatives are commonly incorporated into drug molecules targeting central nervous system disorders, antimicrobial agents, and anticancer therapeutics. The aldehyde functional group provides a reactive site for further modifications through various reactions including reductive amination, aldol condensation, or Wittig reactions, enabling the creation of more complex molecular structures .
Research Applications
In research settings, the compound may serve as a model system for studying reaction mechanisms, particularly those involving the interplay between electron-withdrawing and electron-donating groups. The compound's specific arrangement of functional groups makes it a useful subject for structure-activity relationship studies in medicinal chemistry.
| Amount of Compound | Volume to Achieve 1 mM | Volume to Achieve 5 mM | Volume to Achieve 10 mM |
|---|---|---|---|
| 1 mg | 3.5416 mL | 0.7083 mL | 0.3542 mL |
| 5 mg | 17.7079 mL | 3.5416 mL | 1.7708 mL |
| 10 mg | 35.4158 mL | 7.0832 mL | 3.5416 mL |
When handling this compound in a laboratory setting, it is important to consider appropriate solvents based on the compound's solubility characteristics. While specific solubility data for this compound is limited in the available literature, compounds with similar functional groups often show solubility in organic solvents such as DMSO, DMF, or methanol .
Related Structural Analogues
Several structural analogues of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde exist, differing primarily in the relative positions of functional groups on the benzene ring. Understanding these related compounds provides valuable context for structure-activity relationships and potential alternative synthetic pathways .
Comparative Analysis of Structural Isomers
The following table compares key properties of the target compound with its structural isomers:
These structural isomers share the same molecular formula (C₁₃H₁₈N₂O₃S) and molecular weight (282.358 g/mol), but differ in the arrangement of substituents on the benzene ring. These differences potentially impact their physical properties, reactivity, and biological activities .
The research literature suggests that subtle changes in the position of functional groups can significantly influence a compound's pharmacological profile, particularly for molecules containing piperazine rings, which are common in central nervous system active drugs .
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